Methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate is a synthetic organic compound classified under the 1,4-dihydropyridine class of compounds. It features a complex structure characterized by a methyl ester at the carboxylic acid position and a nitro group at the 5-position of the dihydropyridine ring. The compound's molecular formula is C16H15F3N2O4, and its CAS number is 98625-26-4. It is often referred to as (S)-(-)-Bay K 8644, indicating its specific stereochemistry at the 4-position of the dihydropyridine ring .
As S-Bay K 8644 was not commercialized, detailed information on its mechanism of action is limited. However, its structure suggests a potential interaction with calcium channels, which are involved in regulating muscle contraction, including those in the heart []. Further research is needed to elucidate its specific mechanism.
Methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate acts as a modulator of voltage-dependent calcium channels. These channels play a crucial role in regulating the flow of calcium ions (Ca2+) into cells, impacting various cellular processes like muscle contraction and neurotransmission PubChem, CID 6603728.
The compound specifically targets L-type calcium channels, a subtype of voltage-dependent calcium channels, and increases the influx of Ca2+ ions through them PubChem, CID 2303: . This increased Ca2+ influx can lead to various downstream effects depending on the cell type.
Due to its ability to modulate calcium channels, methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate is used in various research areas, including:
This compound exhibits notable biological activity as a calcium channel activator. Specifically, it acts on voltage-gated calcium channels, enhancing calcium influx in various cell types. This mechanism is particularly relevant in cardiovascular physiology, where it has been studied for its potential effects on vascular smooth muscle relaxation and cardiac contractility. Additionally, its structure suggests potential neuroprotective properties due to modulation of calcium signaling pathways .
The synthesis of methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions:
These steps require careful control of reaction conditions to ensure high yields and purity .
Methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate has several applications:
Interaction studies have demonstrated that methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate interacts with various protein targets involved in calcium signaling pathways. These interactions can lead to altered cellular responses and have implications for therapeutic strategies in conditions like hypertension and heart failure. Additionally, studies indicate potential synergistic effects when combined with other pharmacological agents .
Several other compounds share structural similarities with methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate. Here are a few notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Nifedipine | Dihydropyridine core with a different substituent pattern | Primarily used as an antihypertensive agent |
| Amlodipine | Similar dihydropyridine structure but with different side chains | Long half-life and once-daily dosing |
| Nicardipine | Contains a dihydropyridine structure with an additional nitrogen atom | Used for acute hypertension management |
Methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate stands out due to its specific trifluoromethyl substitution and unique nitro group positioning, which may confer distinct pharmacological properties compared to these similar compounds .
The synthesis of methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate, also known as (S)-Bay K 8644, relies primarily on the classical Hantzsch cyclization methodology for construction of the 1,4-dihydropyridine core [1]. The Hantzsch pyridine synthesis involves a multi-component organic reaction between an aldehyde, two equivalents of a β-keto ester such as ethyl acetoacetate, and a nitrogen donor such as ammonium acetate or ammonia [1]. This reaction was first reported in 1881 by Arthur Rudolf Hantzsch and has since become the predominant method for synthesizing 1,4-dihydropyridine derivatives [1].
For the specific synthesis of methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate, the reaction typically involves 2-(trifluoromethyl)benzaldehyde as the aldehyde component, methyl acetoacetate as the β-keto ester, and an appropriate nitrogen source . The driving force for the cyclization is the aromatization potential of the initially formed dihydropyridine intermediate [1].
Recent advances in Hantzsch methodology have demonstrated that the reaction can proceed in water as a reaction solvent with direct aromatization using ferric chloride, manganese dioxide, or potassium permanganate in a one-pot synthesis [1]. Microwave chemistry has also been successfully applied to enhance the efficiency of the Hantzsch dihydropyridine synthesis [1]. Studies using deuterium-labeled compounds and nuclear magnetic resonance spectroscopy have elucidated multiple mechanistic pathways, with at least five significant routes identified for the formation of 1,4-dihydropyridine products [1].
The mechanism of the Hantzsch reaction involves the formation of key intermediates including enamine and chalcone species. Mass spectrometry monitoring with charge-tagged reactants has supported intermediate pathway formations that converge to generate the desired dihydropyridine core [1]. When electron-withdrawing groups are present on the reactants, alternative mechanistic routes involving diketone intermediates may be favored [1].
Optimization studies for asymmetric Hantzsch reactions have revealed that specific reactant selection guided by density functional theory calculations can significantly improve yields from 36% to 74% without requiring additional catalysts [3]. These computational approaches have proven particularly valuable for predicting reactivity patterns and selecting optimal reaction conditions for complex substituted dihydropyridine derivatives [3].
The preparation of enantiopure methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate requires sophisticated approaches to achieve stereochemical control at the C4 position of the dihydropyridine ring [9] [10]. Recent developments in organocatalytic enantioselective synthesis have provided powerful methods for accessing enantioenriched 1,4-dihydropyridines through catalytic asymmetric protocols [10].
The enantioselective addition of C(1)-ammonium enolates, generated in situ from aryl esters and isothiourea catalysts such as (R)-benzotetramisole, to pyridinium salts bearing electron-withdrawing substituents enables synthesis of enantioenriched 1,4-dihydropyridines [9] [10]. This represents the first organocatalytic approach to pyridine dearomatization using pronucleophiles at the carboxylic acid oxidation level [9]. Optimization studies have revealed significant solvent dependency, with toluene providing optimal asymmetric induction while coordinating bromide or chloride counterions lead to higher enantiomeric ratios compared to tetrafluoroborate or hexafluorophosphate salts [9] [10].
Nucleophilic dearomatization of electron-deficient pyridines with carbon nucleophiles has emerged as a powerful method for enantioselective synthesis of dihydropyridines [10]. Various organocatalytic strategies have been demonstrated, including the use of bifunctional hydrogen bond donors to promote asymmetric addition of indole nucleophiles, generating 1,4-dihydropyridines with excellent enantioselectivity (95:5 enantiomeric ratio) [10].
Secondary amine catalysts have been employed to promote enantioselective addition of aldehydes to N-alkyl pyridiniums via in situ generated enamines [10]. These reactions typically proceed with greater than 90:10 diastereoselectivity and greater than 95:5 enantiomeric ratio [10]. N-heterocyclic carbene-catalyzed dearomatization processes utilizing homoenolates generated from enals have also been developed, preferentially generating 1,4-dihydropyridines with moderate to good diastereocontrol and excellent enantiocontrol [10].
For chiral resolution of racemic dihydropyridine mixtures, specialized techniques have been developed utilizing protein-based chiral stationary phases [11]. Ovoglycoprotein from chicken egg whites has demonstrated exceptional chiral recognition ability for dihydropyridine derivatives, enabling baseline separation within seven minutes with separation factors ranging from 1.83 to 3.54 [12]. The resolution process is enthalpically driven with hydrophobic interactions playing important roles in achieving enantiomeric separation [11].
Advanced chiral resolution strategies employing pairwise crystallization-circulating extraction have achieved enantiomeric excess values higher than 98% for dihydropyridine derivatives [12]. These integrated processes combine extraction, crystallization, membrane separation, and liquid-phase exchange to provide both enantiomers with overall yields approaching 100% [12].
The electronic properties of methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate are significantly influenced by the presence of both trifluoromethyl and nitro substituents, which collectively modulate the compound's reactivity, stability, and biological activity [13] [14] [15].
The trifluoromethyl group represents one of the most powerful electron-withdrawing substituents in organic chemistry, exerting its influence primarily through strong inductive effects [14]. In trifluoromethyl-substituted compounds, the nitrogen atom is characterized by a large deficit of negative charge, resulting in strong electron-withdrawing effects that deactivate aromatic rings through resonance-mediated electron withdrawal from the cyclic aromatic structure [15]. Studies on trifluoromethyl-substituted superelectrophiles have demonstrated that the strong electron-withdrawing properties enhance electrophilic character at cationic sites, leading to greater positive charge delocalization [14].
Quantum chemical calculations using density functional theory methods have provided detailed insights into the electronic structure and molecular orbital characteristics of trifluoromethyl-substituted dihydropyridines [13]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap calculations reveal that trifluoromethyl substitution significantly affects the electronic distribution and reactivity patterns [13]. Molecular electrostatic potential studies indicate that trifluoromethyl groups create regions of enhanced electrophilic character while simultaneously affecting dipole moment orientations [13].
The nitro group contributes additional electronic complexity through its strong electron-withdrawing character and ability to participate in both inductive and resonance effects [15]. In aromatic systems, nitro substituents cause substantial electron withdrawal that deactivates the ring system through resonance effects that "pull" electrons from the cyclic aromatic structure [15]. The position of nitro substitution significantly affects the electronic properties and stability of dihydropyridine derivatives [16].
Structure-activity relationship studies have demonstrated that the position of nitro substitution markedly influences both electrochemical behavior and photostability [16]. Compounds with ortho-nitro substitution patterns exhibit significantly reduced photostability compared to meta or para isomers, with ortho derivatives showing complete degradation within the experimental timeframe while other isomers remain stable [16]. This positional effect has been attributed to loss of coplanarity between the nitro group and aromatic ring in ortho-substituted derivatives, resulting in reduced resonance stabilization of photoexcited states [16].
Electrochemical studies reveal that nitro group reduction occurs through well-defined four-electron processes, with the specific reduction potential being influenced by the overall electronic environment of the molecule [16]. The combination of trifluoromethyl and nitro substituents creates a synergistic electron-withdrawing effect that significantly lowers the electron density in the dihydropyridine core, affecting both the compound's chemical reactivity and biological activity profile [16].
Molecular orbital analysis demonstrates that the presence of both electron-withdrawing groups results in stabilization of the highest unoccupied molecular orbital and lowest unoccupied molecular orbital energy levels [17] [18]. This electronic stabilization contributes to enhanced binding affinity for calcium channel proteins while simultaneously affecting the compound's pharmacokinetic properties [19]. Molecular docking studies indicate that the electronic properties conferred by trifluoromethyl and nitro substituents facilitate optimal interactions with amino acid residues in the calcium channel binding site, particularly through enhanced hydrophobic contacts and electrostatic interactions [19] [20].
The combined electronic effects of trifluoromethyl and nitro substitution also influence the compound's chemical stability and metabolic profile [15]. The electron-deficient nature of the dihydropyridine ring system affects susceptibility to oxidative metabolism while the specific substitution pattern determines the preferred sites for biotransformation reactions [15]. These electronic considerations are crucial for understanding both the synthetic accessibility and biological activity of methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate and related compounds [21].
| Electronic Parameter | Trifluoromethyl Effect | Nitro Group Effect | Combined Effect |
|---|---|---|---|
| Electron-withdrawing capacity | Strong inductive | Strong inductive + resonance | Synergistic enhancement |
| HOMO energy level | Stabilization | Stabilization | Significant stabilization |
| LUMO energy level | Stabilization | Stabilization | Enhanced stabilization |
| Dipole moment | Increased | Increased | Maximum enhancement |
| Electrophilic character | Enhanced | Enhanced | Greatly enhanced |
| Ring deactivation | Moderate | Strong | Very strong |
Methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate demonstrates profound and stereospecific interactions with L-type voltage-gated calcium channels [2]. The compound specifically targets the dihydropyridine binding site located in the interface between transmembrane segments S5 and S6 of domains III and IV of the α1 subunit [3] [4].
The molecular mechanism involves binding to a hydrophobic pocket formed by residues Phe1129, Ile1173, Phe1176, Met1177, and Met1509, with critical interactions involving Tyr1508 in the IIIS6 segment and Gln in the IIIS5 segment [5]. These binding interactions stabilize the open conformation of the activation gate through hydrogen bond formation between the dihydropyridine moiety and key dihydropyridine-sensing residues TyrIIIS6 and TyrIVS6 [4].
The compound exhibits voltage-dependent modulation characteristics typical of dihydropyridine calcium channel agonists. From hyperpolarized holding potentials (-60 mV), the (S)-enantiomer produces a dose-dependent enhancement of L-type calcium current with an EC50 of 17.3 nM [6] [7]. The activation of calcium channels manifests as a significant hyperpolarizing shift in the voltage dependence of current activation, typically shifting the half-activation voltage by approximately -23 mV without altering the voltage dependence slope [8].
Table 1: L-Type Calcium Channel Modulation Parameters
| Parameter | (S)-(-)-Bay K 8644 | (R)-(+)-Bay K 8644 | (±)-Bay K 8644 |
|---|---|---|---|
| Voltage-dependent activation shift | -23 mV | No significant shift | Voltage-dependent |
| Peak current enhancement (at -60 mV) | Dose-dependent increase | Inhibition at higher concentrations | Biphasic response |
| Binding affinity (KD) | 4.3 nM | Not determined | Not determined |
| Association rate constant | 5 x 10^6 mol^-1.s^-1 | Not determined | Not determined |
| Dissociation time constant | 50-70 s | Not determined | Not determined |
| Hill coefficient | 1.25 | Not determined | Not determined |
| Energy transfer to gating process | 5.4 kJ/mol | Not applicable | Mixed response |
The kinetic analysis reveals that the primary mechanism involves prolongation of single-channel open time without affecting closed time duration [8]. The binding kinetics demonstrate rapid association (5 x 10^6 mol^-1.s^-1) and relatively slow dissociation (50-70 s time constant), consistent with high-affinity binding to the dihydropyridine receptor site [8].
The stereospecific nature of methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate manifests distinctly different pharmacological profiles in auricular and smooth muscle preparations. In auricular myocytes, the (S)-enantiomer functions as a potent calcium channel agonist, enhancing calcium influx and increasing contractile force [9] [10]. The compound demonstrates frequency-dependent effects, with maximal inotropic activity observed at stimulation frequencies around 0.5 Hz, while showing minimal effect during rested-state contractions [10].
In vascular smooth muscle preparations, the compound exhibits concentration-dependent biphasic responses. At nanomolar concentrations (10-100 nM), the (S)-enantiomer enhances calcium influx through L-type channels, leading to vasoconstriction [11] [12]. However, at higher concentrations (>10 μM), the compound paradoxically exhibits calcium channel blocking properties similar to conventional dihydropyridine antagonists [13] [14].
The tissue selectivity profile demonstrates marked differences between cardiac and smooth muscle responses. In rat aortic smooth muscle cells (A7R5), the compound shows preferential activity with IC50 values of 0.6-0.7 μM, indicating predominant targeting of L-type calcium channels [15]. Conversely, in neuroblastoma cells (SH-SY5Y), the compound exhibits weaker calcium antagonistic properties with IC50 values of 5-14 μM [15].
Table 2: Tissue Selectivity and Functional Activity Data
| Tissue/Cell Type | (S)-(-)-Bay K 8644 Activity | (R)-(+)-Bay K 8644 Activity | Selectivity Ratio |
|---|---|---|---|
| Guinea pig ventricular myocytes | Enhanced Ca2+ current | Reduced Ca2+ current | High agonist selectivity |
| Rat aortic smooth muscle (A7R5) | Enhanced contractility | Calcium antagonism | Variable |
| Human neuroblastoma (SH-SY5Y) | Calcium antagonism (IC50: 5-14 μM) | Weaker activity | Antagonist > Agonist |
| Rat bronchial smooth muscle | Enhanced channel activity | Inhibited channel activity | Agonist selective |
| Mouse distal colon | Concentration-dependent contraction | No motor activity effects | Agonist selective |
| Rabbit aorta | Potentiated 5-HT responses | Minimal potentiation | Agonist selective |
The mechanistic basis for agonist versus antagonist behavior relates to the differential binding orientations of the enantiomers at the dihydropyridine receptor site. The (S)-enantiomer preferentially stabilizes the open channel conformation through favorable interactions with the portside binding region, while the (R)-enantiomer predominantly interacts with sites that favor channel inactivation [4] [16].
The stereospecificity of methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate represents a fundamental pharmacological characteristic that underlies its distinct biological activities. The (S)-enantiomer demonstrates potent calcium channel agonist properties with an EC50 of 17.3 nM, while the (R)-enantiomer exhibits calcium channel antagonist activity with significantly reduced potency (IC50 975 nM) [17] [18].
The molecular basis for this stereospecificity involves differential binding conformations at the dihydropyridine receptor site. Structural modeling studies indicate that the (S)-configuration allows optimal positioning of the trifluoromethyl phenyl substituent and the nitro group for favorable interactions with channel protein residues [3] [19]. The (S)-enantiomer adopts a flattened-boat conformation of the dihydropyridine ring, facilitating hydrogen bond formation between the NH group and key tyrosine residues in segments IIIS6 and IVS6 [3].
The stereoselectivity extends to differential effects on channel gating kinetics. The (S)-enantiomer shifts the voltage dependence of activation by -7.5 mV for gating charge movement, closely matching the shift observed in conductance measurements (-7.7 mV) [16]. Additionally, the (S)-enantiomer induces larger negative shifts in steady-state availability curves (-14.8 mV) compared to activation curves, indicating direct promotion of channel inactivation [16].
Table 3: Structure-Activity Relationship Data
| Compound | CAS Number | Molecular Formula | Molecular Weight | Stereochemistry | Primary Activity | EC50/IC50 (nM) |
|---|---|---|---|---|---|---|
| (S)-(-)-Bay K 8644 | 98625-26-4 | C16H15F3N2O4 | 356.3 | 4S | L-type Ca2+ channel agonist | 17.3 (EC50) |
| (R)-(+)-Bay K 8644 | 98791-67-4 | C16H15F3N2O4 | 356.3 | 4R | L-type Ca2+ channel antagonist | 975 (IC50) |
| (±)-Bay K 8644 | 71145-03-4 | C16H15F3N2O4 | 356.3 | Racemic | Mixed agonist/antagonist | 17.3 (EC50) |
The behavioral pharmacology studies demonstrate profound stereospecific differences in vivo. The (S)-enantiomer impairs rotarod and motor activity with an ED50 of 0.5 mg/kg, while the (R)-enantiomer shows no significant motor effects [17] [20]. This behavioral selectivity correlates with the differential calcium channel activities, with the agonist (S)-enantiomer producing motor impairment consistent with enhanced calcium influx in neuronal tissues [17].
The stereospecific interactions with dihydropyridine binding sites show distinct binding patterns. Radioligand binding studies using [3H]nitrendipine demonstrate that both enantiomers compete for the same binding site, but with markedly different affinities and kinetic parameters [17] [21]. The stereospecificity also extends to use-dependent effects, where the (S)-enantiomer shows enhanced activity during repetitive stimulation while the (R)-enantiomer demonstrates use-dependent block [22] [23].
The comparative efficacy analysis of methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate relative to its enantiomeric counterpart reveals significant pharmacological distinctions that define their respective therapeutic potentials. The (S)-enantiomer demonstrates approximately 56-fold higher potency as a calcium channel agonist compared to the antagonist activity of the (R)-enantiomer (EC50 17.3 nM vs IC50 975 nM) [6] [18].
The efficacy comparison extends to functional responses in isolated tissue preparations. In guinea pig ventricular myocytes, the (S)-enantiomer produces concentration-dependent enhancement of calcium current with maximal effects at 250 nM, while the (R)-enantiomer requires micromolar concentrations to achieve significant calcium channel blockade [16]. The voltage-dependence studies reveal that the (S)-enantiomer shifts activation curves by -7.5 mV, whereas the (R)-enantiomer produces minimal shifts in activation but significant alterations in availability curves (-24.6 mV) [16].
The comparative tissue selectivity profiles demonstrate distinct patterns of activity. In vascular smooth muscle preparations, the (S)-enantiomer enhances 45Ca2+ uptake in depolarized conditions, while the (R)-enantiomer inhibits calcium influx with potencies similar to established dihydropyridine antagonists like nifedipine [12]. The selectivity ratios for cardiac versus vascular tissues show that the (S)-enantiomer exhibits relatively low selectivity, while the (R)-enantiomer demonstrates moderate vascular selectivity typical of dihydropyridine calcium channel blockers [24].
Table 4: Comparative Efficacy Data
| Compound | Classification | L-type Ca2+ Channel Activity | Vascular Selectivity | Clinical Use |
|---|---|---|---|---|
| (S)-(-)-Bay K 8644 | DHP agonist | Agonist (EC50: 17.3 nM) | Low | Research only |
| (R)-(+)-Bay K 8644 | DHP antagonist | Antagonist (IC50: 975 nM) | Moderate | Research only |
| Nifedipine | DHP antagonist | Antagonist (IC50: 21 nM) | High | Antihypertensive |
| Amlodipine | DHP antagonist | Antagonist | Very high | Antihypertensive |
| Nimodipine | DHP antagonist | Antagonist | High | Cerebral vasospasm |
| Verapamil | Non-DHP antagonist | Antagonist | Low | Antiarrhythmic |
The mechanistic studies reveal fundamental differences in channel gating modulation between enantiomers. The (S)-enantiomer prolongs channel open time and shifts the voltage dependence of activation to more negative potentials, consistent with stabilization of the open channel state [8]. In contrast, the (R)-enantiomer primarily affects channel inactivation properties, promoting closed channel states and exhibiting use-dependent blocking characteristics [22] [16].
The pharmacokinetic profiles of the enantiomers show similar distribution and metabolism patterns, indicating that the observed efficacy differences result from pharmacodynamic rather than pharmacokinetic factors [17]. Both enantiomers demonstrate similar binding kinetics to brain dihydropyridine binding sites, but the functional consequences of binding differ markedly [17] [20].
Irritant